molecular formula C27H30F3N3O3 B1682446 tppb CAS No. 497259-23-1

tppb

Cat. No.: B1682446
CAS No.: 497259-23-1
M. Wt: 501.5 g/mol
InChI Key: WOLVEMPZUIFSII-IHHOKICGSA-N
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Description

TPPB is used in Biotrickling filter modeling for styrene abatement.

Mechanism of Action

Target of Action

TPPB, also known as (2S,5S)-(E,E)-8-(5-(4-(Trifluoromethyl)phenyl)-2,4-pentadienoylamino)benzolactam or alpha-APP Modulator, primarily targets Protein Kinase C (PKC) . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .

Mode of Action

This compound acts as a potent activator of PKC . It modulates the activity of PKC, which in turn influences various cellular processes. For instance, this compound has been shown to enhance the non-amyloidogenic processing of the Amyloid Precursor Protein (APP), leading to an increase in the secretion of sAPPα . This modulation of APP processing is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s disease .

Biochemical Pathways

The primary biochemical pathway influenced by this compound is the APP processing pathway . By activating PKC, this compound promotes the non-amyloidogenic processing of APP, which results in the production of sAPPα . This process reduces the formation of amyloid-beta (Aβ) peptides, which are implicated in the pathogenesis of Alzheimer’s disease .

Pharmacokinetics

Bryostatin-1, a compound with similar effects to this compound, produced a more rapid, potent, and sustained activation of α-secretase APP processing than this compound

Result of Action

The activation of PKC by this compound and the subsequent modulation of APP processing can have significant cellular effects. In particular, the increase in sAPPα secretion can potentially reduce the formation of Aβ peptides . This could have therapeutic implications for neurodegenerative diseases like Alzheimer’s disease, where Aβ peptides contribute to disease progression .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, in a study involving a two-liquid-phase partitioning bioreactor (this compound), the bioreactor environment improved the mass transfer and bioavailability of phenanthrene, accelerating its degradation While this study does not directly involve the compound this compound, it illustrates how environmental factors can influence the action of compounds in a bioreactor setting

Properties

IUPAC Name

(2E,4E)-N-[(2S,5S)-5-(hydroxymethyl)-1-methyl-3-oxo-2-propan-2-yl-2,4,5,6-tetrahydro-1,4-benzodiazocin-8-yl]-5-[4-(trifluoromethyl)phenyl]penta-2,4-dienamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30F3N3O3/c1-17(2)25-26(36)32-22(16-34)15-19-14-21(12-13-23(19)33(25)3)31-24(35)7-5-4-6-18-8-10-20(11-9-18)27(28,29)30/h4-14,17,22,25,34H,15-16H2,1-3H3,(H,31,35)(H,32,36)/b6-4+,7-5+/t22-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOLVEMPZUIFSII-IHHOKICGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)NC(CC2=C(N1C)C=CC(=C2)NC(=O)C=CC=CC3=CC=C(C=C3)C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1C(=O)N[C@@H](CC2=C(N1C)C=CC(=C2)NC(=O)/C=C/C=C/C3=CC=C(C=C3)C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60433032
Record name alpha-APP Modulator
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60433032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

501.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

497259-23-1
Record name alpha-APP Modulator
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60433032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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